molecular formula C12H16O3 B8626900 2-Ethoxy-7-methoxychroman

2-Ethoxy-7-methoxychroman

Cat. No. B8626900
M. Wt: 208.25 g/mol
InChI Key: UNZXBZWHURUYQX-UHFFFAOYSA-N
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Patent
US06841183B2

Procedure details

The above-obtained 2-ethoxy-7-hydroxychroman (10.9 g) was dissolved in 60 ml of methanol, and 10.6 g of dimethyl sulfate and 13.5 g of a 25% sodium hydroxide aqueous solution were added thereto at room temperature. The mixture was stirred at this temperature for 1 hour. After 30 ml of water was added thereto, the methanol was removed by distillation in vacuo, and the residue was extracted twice with 50 ml of toluene. The toluene layer was washed with water, and the toluene was removed by distillation in vacuo. The resulting residue was purified by distillation to obtain 11.0 g of a desired colorless liquid (yield 94%).
Name
2-ethoxy-7-hydroxychroman
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][C:8]([OH:14])=[CH:9][CH:10]=2)[O:5]1)[CH3:2].S(OC)(O[CH3:19])(=O)=O.[OH-].[Na+].O>CO>[CH2:1]([O:3][CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:19])=[CH:9][CH:10]=2)[O:5]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
2-ethoxy-7-hydroxychroman
Quantity
10.9 g
Type
reactant
Smiles
C(C)OC1OC2=CC(=CC=C2CC1)O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the methanol was removed by distillation in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted twice with 50 ml of toluene
WASH
Type
WASH
Details
The toluene layer was washed with water
CUSTOM
Type
CUSTOM
Details
the toluene was removed by distillation in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was purified by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1OC2=CC(=CC=C2CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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